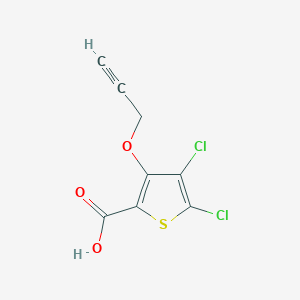

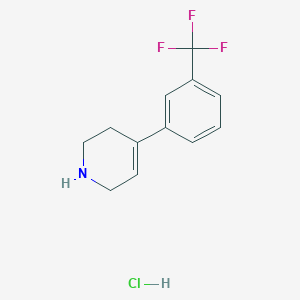

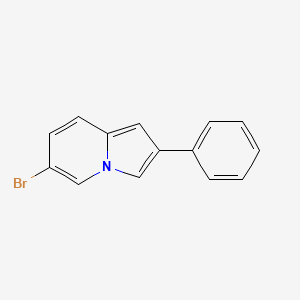

![molecular formula C8H11NO4 B3040267 3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 180465-05-8](/img/structure/B3040267.png)

3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

説明

3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid, also known as 3-Amino-1-carboxy-bicyclo[1.1.1]pentane, is an organic compound used as a building block in the synthesis of various pharmaceuticals and other compounds. It is a chiral molecule, meaning it has two different forms (enantiomers) that are mirror images of each other. This compound has been used in a variety of research applications, from drug development to biochemical studies.1.1]pentane, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

Medical Imaging Applications

"3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid" and related compounds like anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) have been utilized in positron emission tomography/computed tomography (PET/CT) for detecting prostate carcinoma relapse. The use of 18F-FACBC PET/CT has demonstrated an 87% pooled sensitivity and 66% pooled specificity in diagnosing recurrent prostate carcinoma, making it a valuable non-invasive metabolic imaging technique in this context (Ren et al., 2016).

Anticancer Research

Compounds structurally related to "this compound" have been explored for their anticancer properties. For example, glycyrrhetinic acids (GAs), featuring a carboxylic acid group, have shown significant cytotoxic effects towards various cancer cells. The peculiar GA scaffold-based semisynthetic cytotoxic effects highlight the potential of such compounds in future cancer treatments (Hussain et al., 2021).

Materials Science and Corrosion Engineering

Carboxylic acids, including those with low molecular weights like formic, acetic, and propionic acids, have been studied for their effect on the corrosion of metals such as copper. These acids are significant in environmental chemistry and corrosion engineering, contributing to the acidity of rain and influencing industrial processes (Bastidas & La Iglesia, 2007).

Biotechnology and Microbial Engineering

Understanding the impact of carboxylic acids on microbial biocatalysts is crucial for biotechnological applications, especially in the production of biofuels and biorenewable chemicals. Studies have focused on how these acids inhibit microbes like Escherichia coli and Saccharomyces cerevisiae, which are engineered to produce such chemicals. Insights into metabolic engineering strategies to enhance microbial robustness against these inhibitors are critical for improving industrial bioprocesses (Jarboe et al., 2013).

Safety and Hazards

作用機序

Mode of Action

It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are yet to be elucidated .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules.

特性

IUPAC Name |

3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13)/t4-,7?,8?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSHLWJBSDBBRH-VPRNBBMASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2(CC1(C2)C(=O)O)[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

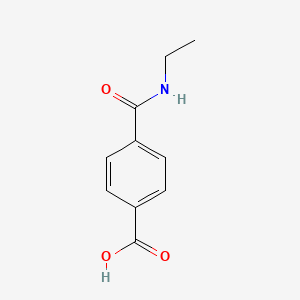

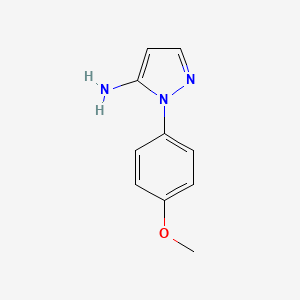

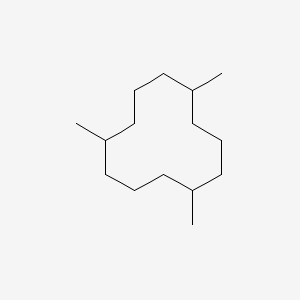

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3040200.png)